

Spectroscopic Profile of Trichloroacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: **Trichloroacetonitrile**

Cat. No.: **B146778**

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This technical guide provides a comprehensive overview of the spectroscopic data for **trichloroacetonitrile** (C_2Cl_3N), a versatile reagent in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The quantitative spectroscopic data for **trichloroacetonitrile** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H -NMR Data

Trichloroacetonitrile lacks protons, and therefore, a standard 1H -NMR spectrum will not show any signals corresponding to the compound itself. Any observed peaks would be attributable to impurities or the deuterated solvent used.

^{13}C -NMR Data

The ^{13}C -NMR spectrum of **trichloroacetonitrile** exhibits two distinct signals corresponding to the two carbon atoms in the molecule.

Chemical Shift (δ) ppm	Carbon Assignment
111.1	C≡N
89.9	-CCl ₃
Solvent: CDCl ₃	

Infrared (IR) Spectroscopy

The infrared spectrum of **trichloroacetonitrile** reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
2250	C≡N stretch
830	C-Cl stretch
780	C-Cl stretch
Technique: Vapor Phase[1]	

Mass Spectrometry (MS)

The mass spectrum of **trichloroacetonitrile** obtained by electron ionization (EI) shows the molecular ion and characteristic fragment ions.[2]

m/z	Relative Intensity (%)	Assignment
143	1.0	[M] ⁺ (molecular ion with ³⁵ Cl ₃)
108	100.0	[CCl ₃] ⁺
110	64.5	[CCl ₃] ⁺ (isotope peak)
82	13.3	[CCl ₂] ⁺
47	17.7	[CCl] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

A solution of **trichloroacetonitrile** is prepared by dissolving approximately 10-50 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.^[3] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.^[3]

^{13}C -NMR Spectroscopy Protocol

- Instrument Setup: A standard NMR spectrometer, operating at a frequency of 100 MHz or higher for ^{13}C nuclei, is used.^[4]
- Data Acquisition: The prepared sample tube is placed in the NMR probe. The spectrum is acquired with broadband proton decoupling to simplify the spectrum to single lines for each carbon environment.^[1] A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, which is particularly important for the less sensitive ^{13}C nucleus.^[1]
- Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phase- and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., 77.16 ppm for CDCl_3).^[4]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

- Instrument Setup: An FTIR spectrometer equipped with an ATR accessory, such as a diamond or germanium crystal, is used. A background spectrum of the clean, empty ATR crystal is recorded.^{[5][6]}

- Sample Application: A small drop of liquid **trichloroacetonitrile** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]
- Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm^{-1} .[5] Multiple scans are co-added to improve the signal-to-noise ratio.[5]
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

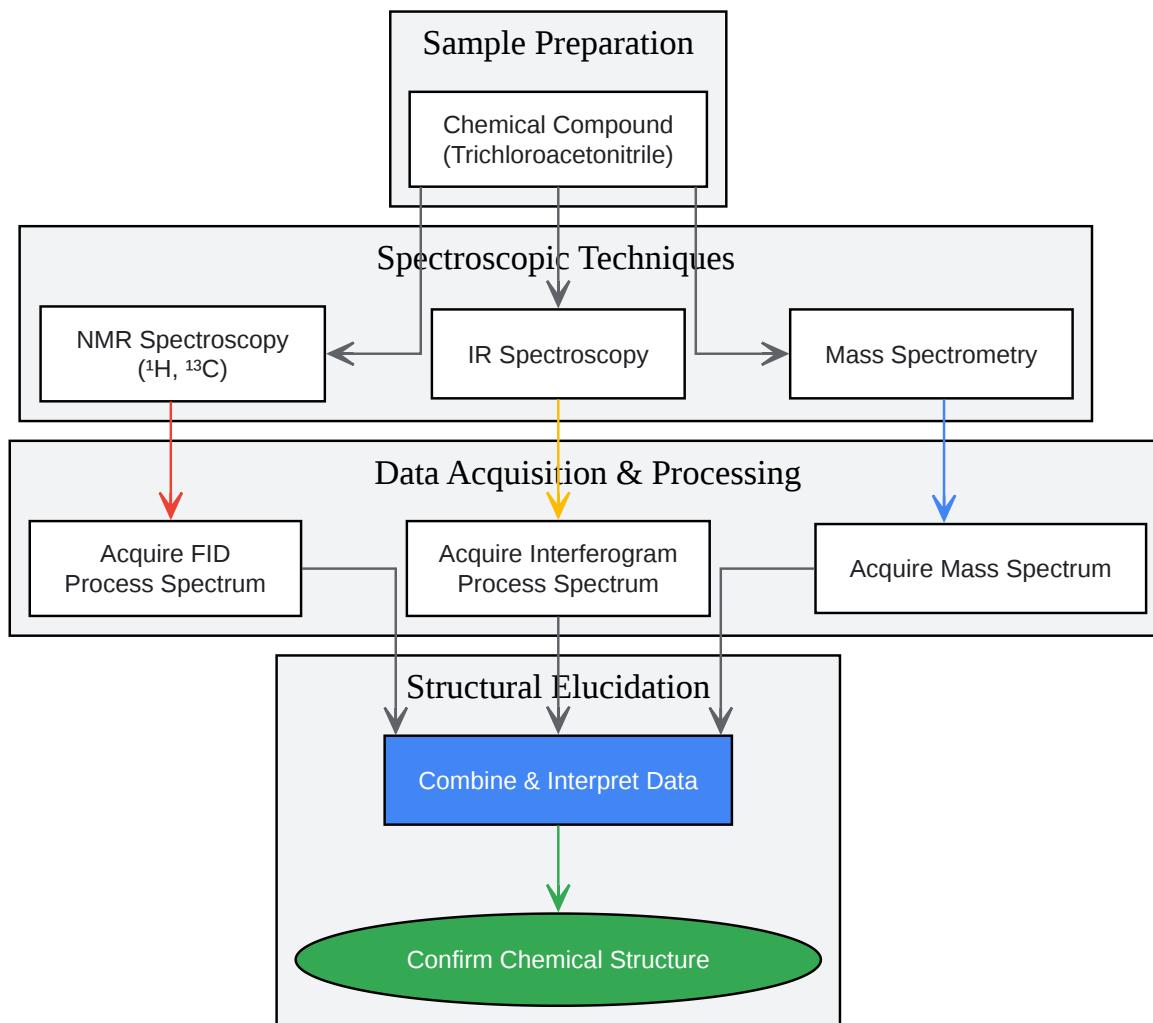
Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry Protocol

- Sample Introduction: A small amount of **trichloroacetonitrile** is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.[7][8]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecules to ionize and fragment in a reproducible manner.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **trichloroacetonitrile**.



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Caption: Workflow for Spectroscopic Analysis.

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